Methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate

CAS No.: 1186404-57-8

Cat. No.: VC2643437

Molecular Formula: C11H10F3NO5

Molecular Weight: 293.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1186404-57-8 |

|---|---|

| Molecular Formula | C11H10F3NO5 |

| Molecular Weight | 293.2 g/mol |

| IUPAC Name | methyl 2-[5-methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetate |

| Standard InChI | InChI=1S/C11H10F3NO5/c1-19-9-3-6(4-10(16)20-2)8(15(17)18)5-7(9)11(12,13)14/h3,5H,4H2,1-2H3 |

| Standard InChI Key | OIRXXTHJTRDMJY-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C(=C1)CC(=O)OC)[N+](=O)[O-])C(F)(F)F |

| Canonical SMILES | COC1=C(C=C(C(=C1)CC(=O)OC)[N+](=O)[O-])C(F)(F)F |

Introduction

Chemical Properties and Structure

Structural Characteristics

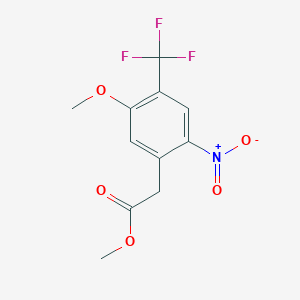

Methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate features a benzene ring with four distinct substituents arranged in a specific pattern. The structure includes:

-

A methoxy group (-OCH₃) at the 5-position

-

A nitro group (-NO₂) at the 2-position

-

A trifluoromethyl group (-CF₃) at the 4-position

-

A methyl acetate side chain (-CH₂COOCH₃) attached to the phenyl ring

This arrangement of functional groups creates a molecule with interesting electronic properties due to the electron-withdrawing nature of the nitro and trifluoromethyl groups contrasting with the electron-donating methoxy group.

Physical and Chemical Properties

The compound possesses several notable physical and chemical properties that define its behavior and potential applications. Table 1 summarizes the key properties of Methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate.

Table 1: Key Properties of Methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate

The trifluoromethyl group in this compound is particularly significant as it is known to enhance the bioavailability and stability of compounds in pharmaceutical applications. This functional group alters the electronic distribution within the molecule and can affect properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Structural Identifiers

For research and database purposes, this compound is associated with several structural identifiers that uniquely describe its molecular structure.

Table 2: Structural Identifiers for Methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate

| Identifier Type | Value | Source |

|---|---|---|

| CAS Number | 1186404-57-8 | |

| IUPAC Name | methyl 2-[5-methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetate | |

| Standard InChI | InChI=1S/C11H10F3NO5/c1-19-9-3-6(4-10(16)20-2)8(15(17)18)5-7(9)11(12,13)14/h3,5H,4H2,1-2H3 | |

| InChIKey | OIRXXTHJTRDMJY-UHFFFAOYSA-N | |

| SMILES | COC1=C(C=C(C(=C1)CC(=O)OC)N+[O-])C(F)(F)F | |

| PubChem CID | 45588317 |

Related Compounds and Comparative Analysis

Understanding Methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate in the context of structurally related compounds provides valuable insights into its chemical behavior and potential applications.

Structural Analogues

Two notable related compounds identified in the literature include:

-

2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetic acid (CAS: 1190198-33-4)

-

Methyl 2-[5-fluoro-2-(trifluoromethyl)phenyl]acetate (CAS: 1820703-52-3)

-

Contains a fluoro substituent instead of methoxy and lacks the nitro group

-

Has a simpler substitution pattern on the aromatic ring

-

Molecular weight of 236.16 g/mol compared to 293.2 g/mol for the target compound

-

Table 3: Comparison of Methyl 2-(5-methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetate with Related Compounds

Structure-Property Relationships

The structural differences between these compounds highlight important structure-property relationships:

-

The carboxylic acid derivative (2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetic acid) likely exhibits:

-

The fluoro-substituted analogue (Methyl 2-[5-fluoro-2-(trifluoromethyl)phenyl]acetate) likely demonstrates:

-

Different electronic properties due to the absence of the electron-withdrawing nitro group

-

Altered lipophilicity and membrane permeability characteristics

-

Different metabolic stability profile

-

Modified reactivity patterns in chemical transformations

-

These structure-property relationships are valuable in predicting how structural modifications might affect the chemical behavior and potential applications of these compounds in research and development contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume